molecular formula C16H16Cl2O3 B4898918 2,4-dichloro-1-[3-(2-methoxyphenoxy)propoxy]benzene CAS No. 5577-61-7

2,4-dichloro-1-[3-(2-methoxyphenoxy)propoxy]benzene

Cat. No.: B4898918
CAS No.: 5577-61-7
M. Wt: 327.2 g/mol
InChI Key: BBVDVXHFRBCKCN-UHFFFAOYSA-N
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Description

2,4-dichloro-1-[3-(2-methoxyphenoxy)propoxy]benzene is an organic compound with the molecular formula C16H16Cl2O3. It is characterized by the presence of two chlorine atoms, a methoxy group, and a phenoxy group attached to a benzene ring. This compound is of interest in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-1-[3-(2-methoxyphenoxy)propoxy]benzene typically involves the reaction of 2,4-dichlorophenol with 3-chloropropyl 2-methoxyphenyl ether under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-1-[3-(2-methoxyphenoxy)propoxy]benzene undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The compound can be reduced to remove the chlorine atoms or to convert the methoxy group to a methyl group.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or water.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic substitution: Products include amine or thiol derivatives of the original compound.

    Oxidation: Products include hydroxyl derivatives.

    Reduction: Products include dechlorinated or demethylated derivatives.

Scientific Research Applications

2,4-dichloro-1-[3-(2-methoxyphenoxy)propoxy]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-dichloro-1-[3-(2-methoxyphenoxy)propoxy]benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichloro-1-[3-(2-hydroxyphenoxy)propoxy]benzene: Similar structure but with a hydroxyl group instead of a methoxy group.

    2,4-dichloro-1-[3-(2-ethoxyphenoxy)propoxy]benzene: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

2,4-dichloro-1-[3-(2-methoxyphenoxy)propoxy]benzene is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chlorine and methoxy groups allows for diverse chemical modifications and interactions with biological targets.

Properties

IUPAC Name

2,4-dichloro-1-[3-(2-methoxyphenoxy)propoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2O3/c1-19-15-5-2-3-6-16(15)21-10-4-9-20-14-8-7-12(17)11-13(14)18/h2-3,5-8,11H,4,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBVDVXHFRBCKCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCOC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90367270
Record name 2,4-dichloro-1-[3-(2-methoxyphenoxy)propoxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5577-61-7
Record name 2,4-dichloro-1-[3-(2-methoxyphenoxy)propoxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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